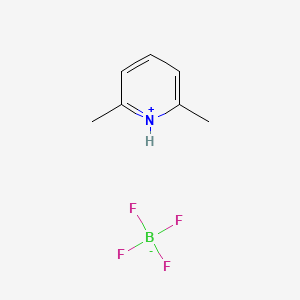
2,6-Dimethylpyridin-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C₇H₁₀BF₄N. It is a pyridinium salt where the pyridine ring is substituted with two methyl groups at the 2 and 6 positions, and it is paired with a tetrafluoroborate anion. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dimethylpyridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,6-Dimethylpyridine+HBF4→2,6-Dimethylpyridin-1-ium tetrafluoroborate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
2,6-Dimethylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. These interactions are mediated by the pyridinium ring and the tetrafluoroborate anion, which influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylpyridin-1-ium tetrafluoroborate
- 3,5-Dimethylpyridin-1-ium tetrafluoroborate
- 2,6-Dimethylpyridine
Uniqueness
2,6-Dimethylpyridin-1-ium tetrafluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to other similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H10BF4N |
|---|---|
Poids moléculaire |
194.97 g/mol |
Nom IUPAC |
2,6-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9N.BF4/c1-6-4-3-5-7(2)8-6;2-1(3,4)5/h3-5H,1-2H3;/q;-1/p+1 |
Clé InChI |
WIBHFFFRFYCAEZ-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CC1=[NH+]C(=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



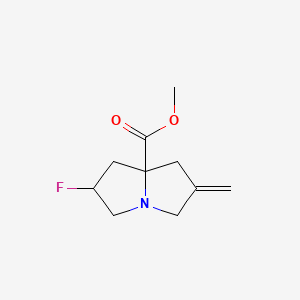
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)

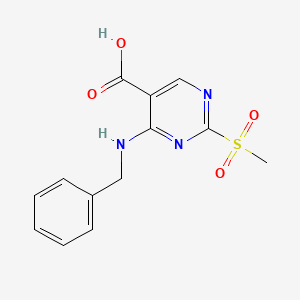
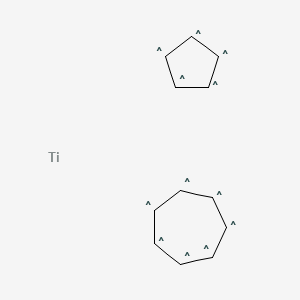
![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
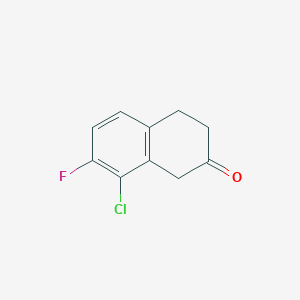
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
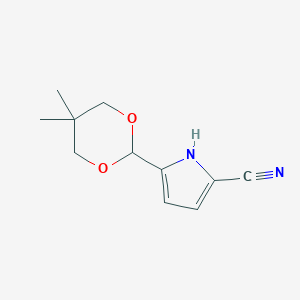
![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
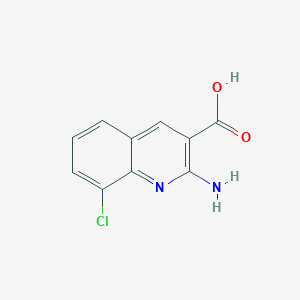
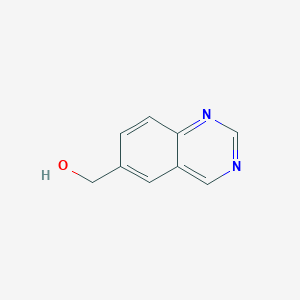
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
